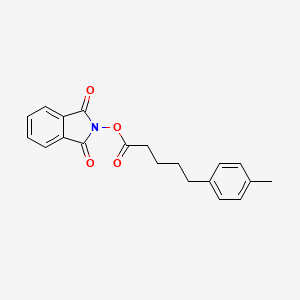
1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a tolyl group attached to a pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate typically involves multiple steps, starting with the formation of the isoindoline core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: Its unique properties make it useful in the production of advanced materials and chemicals.
Mechanism of Action
1,3-Dioxoisoindolin-2-yl 5-(p-tolyl)pentanoate is similar to other compounds containing the isoindoline-1,3-dione structure, such as thiazole and pyranothiazole derivatives[_{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. its unique tolyl group and pentanoate moiety distinguish it from these compounds, providing it with distinct chemical and biological properties.
Comparison with Similar Compounds
Thiazole derivatives
Pyranothiazole derivatives
Thiazolo[4,5-b]pyridines
Thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidine derivatives
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 5-(4-methylphenyl)pentanoate |
InChI |
InChI=1S/C20H19NO4/c1-14-10-12-15(13-11-14)6-2-5-9-18(22)25-21-19(23)16-7-3-4-8-17(16)20(21)24/h3-4,7-8,10-13H,2,5-6,9H2,1H3 |
InChI Key |
YGSFXIHVQUKPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


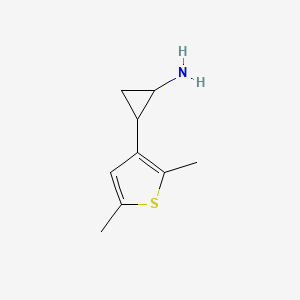
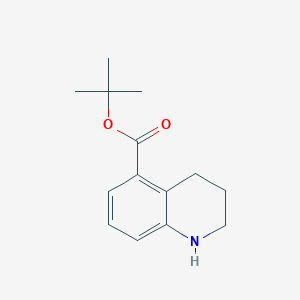
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
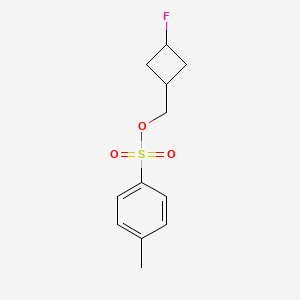
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
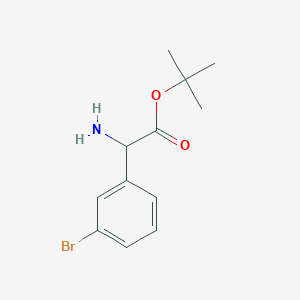
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)
![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)

![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
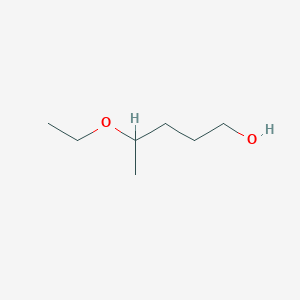
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)

